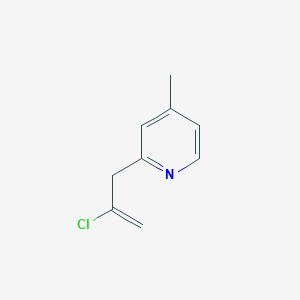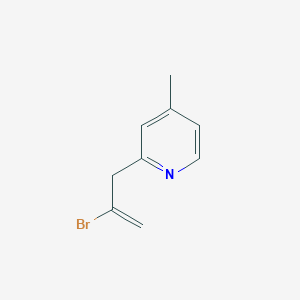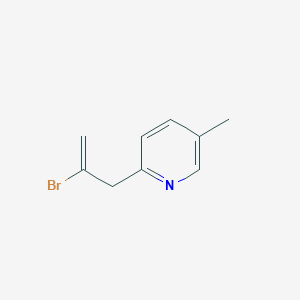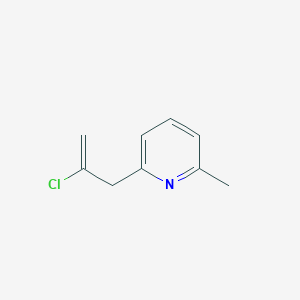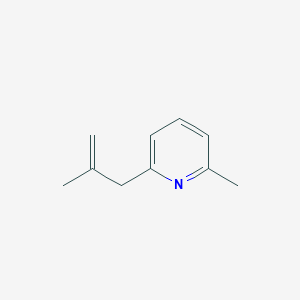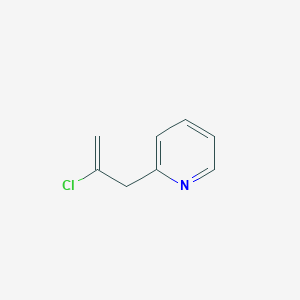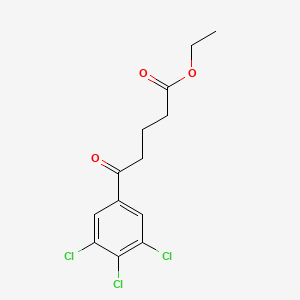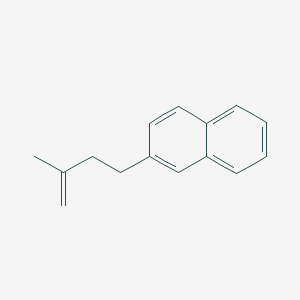
2-Chloro-3-(2-naphthyl)-1-propene
Descripción general
Descripción
2-Chloro-3-(2-naphthyl)-1-propene, also known as 2-chloro-3-naphthylpropene, is a synthetic organic compound typically used in laboratory experiments. It is a colorless, volatile liquid with a pungent odor, and has a boiling point of 159-160 °C. The compound has a wide range of applications in the scientific research field, from synthesis of compounds to studies of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 2-Chloro-3-(2-naphthyl)-1-propeneaphthylpropene is not fully understood. However, it is believed that the compound inhibits the activity of certain enzymes, such as cytochrome P450, which are involved in the metabolism of drugs and other compounds. Furthermore, the compound is thought to interact with various receptors in the body, such as the serotonin receptor, which is involved in the regulation of mood.
Biochemical and Physiological Effects
2-Chloro-3-naphthylpropene has been shown to have a wide range of biochemical and physiological effects. It has been shown to have antimicrobial activity and can inhibit the growth of bacteria, fungi, and viruses. It has also been shown to have anti-inflammatory and analgesic effects, as well as anticonvulsant and neuroprotective effects. Furthermore, the compound has been shown to have anti-cancer properties, as it has been shown to inhibit the growth of certain types of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-3-naphthylpropene is a useful compound for laboratory experiments, as it is relatively easy to synthesize and is relatively stable. Furthermore, the compound is relatively non-toxic and has a wide range of applications in the scientific research field. However, the compound is volatile and has a pungent odor, which can be a limitation in certain experiments.
Direcciones Futuras
There are a number of potential future directions for the use of 2-Chloro-3-(2-naphthyl)-1-propeneaphthylpropene. For example, further research could be conducted to explore the compound’s potential therapeutic applications, such as its use in the treatment of various diseases. Furthermore, further research could be conducted to explore the compound’s potential applications in the synthesis of other compounds and polymers. Additionally, further research could be conducted to explore the compound’s potential toxicity and environmental effects.
Aplicaciones Científicas De Investigación
2-Chloro-3-naphthylpropene has a wide range of applications in the scientific research field. It can be used as a reagent in the synthesis of various compounds, such as 2-Chloro-3-(2-naphthyl)-1-propeneaphthylacrylate, 2-Chloro-3-(2-naphthyl)-1-propeneaphthylmethacrylate, and 2-Chloro-3-(2-naphthyl)-1-propeneaphthylbutyrate. It is also used in the synthesis of various polymers, such as poly(2-Chloro-3-(2-naphthyl)-1-propeneaphthylpropene) and poly(2-Chloro-3-(2-naphthyl)-1-propeneaphthylpropene-co-methyl methacrylate). Furthermore, 2-Chloro-3-(2-naphthyl)-1-propeneaphthylpropene can be used in the study of biochemical and physiological effects.
Propiedades
IUPAC Name |
2-(2-chloroprop-2-enyl)naphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl/c1-10(14)8-11-6-7-12-4-2-3-5-13(12)9-11/h2-7,9H,1,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGDYBDFCBZZOKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC2=CC=CC=C2C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701287012 | |
| Record name | 2-(2-Chloro-2-propen-1-yl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701287012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(2-naphthyl)-1-propene | |
CAS RN |
951887-43-7 | |
| Record name | 2-(2-Chloro-2-propen-1-yl)naphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951887-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Chloro-2-propen-1-yl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701287012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




